

# C-DIM12: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**C-DIM12**, or 1,1-bis(3'-indolyl)-1-(p-chlorophenyl)methane, is a synthetic derivative of a modified phytochemical that has emerged as a significant modulator of the orphan nuclear receptor Nurr1 (NR4A2).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **C-DIM12**. It details its potent anti-inflammatory and neuroprotective effects, as well as its emerging role in oncology.[3] The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the core signaling pathways and experimental workflows.

#### Introduction

The orphan nuclear receptor Nurr1 is a critical regulator of inflammatory gene expression in glial cells and is essential for the development, maintenance, and survival of dopaminergic neurons.[1] Despite its known functions, the identity of an endogenous ligand for Nurr1 remains elusive.[1] This has spurred the development of synthetic ligands, such as **C-DIM12**, to modulate its activity for therapeutic benefit. **C-DIM12** was identified as a potent Nurr1 activator that exhibits neuroprotective properties in models of Parkinson's disease and has also demonstrated anti-tumor and anti-autophagy effects in cancer models.

# **Physicochemical Properties**



| Property          | Value                                                  | Reference    |
|-------------------|--------------------------------------------------------|--------------|
| Chemical Name     | 3,3'-[(4-<br>Chlorophenyl)methylene]bis[1<br>H-indole] |              |
| Synonyms          | DIM-C-pPhCl                                            | -            |
| Molecular Formula | C23H17CIN2                                             |              |
| Molecular Weight  | 356.85 g/mol                                           | _            |
| Purity            | ≥98% (HPLC)                                            |              |
| Solubility        | Soluble to 100 mM in DMSO and ethanol                  | _            |
| CAS Number        | 178946-89-9                                            | <del>-</del> |

#### **Mechanism of Action**

**C-DIM12** functions as a potent and specific activator of Nurr1. Its primary mechanism involves the modulation of inflammatory and apoptotic signaling pathways.

## Anti-inflammatory Effects via NF-kB Inhibition

**C-DIM12** suppresses the expression of NF-κB-regulated inflammatory genes in glial cells. This is achieved by stabilizing nuclear corepressor proteins, such as CoREST and NCOR2, which in turn reduces the binding of the p65 subunit of NF-κB to the promoters of inflammatory genes like nitric oxide synthase (NOS2), interleukin-6 (IL-6), and chemokine (C-C motif) ligand 2 (CCL2). **C-DIM12** has been shown to decrease lipopolysaccharide (LPS)-induced p65 binding to the NOS2 promoter while concurrently enhancing the binding of Nurr1 to the same site.

#### **Nurr1-Mediated Apoptosis in Cancer Cells**

In cancer cells, **C-DIM12** stimulates the Nurr1-mediated apoptosis axis. This pro-apoptotic activity contributes to its anti-tumor effects observed in preclinical models of bladder and pancreatic cancer.

## Signaling Pathway Diagram







Represses Transcription

Click to download full resolution via product page

C-DIM12 signaling pathways.

## **Preclinical Pharmacokinetics**

Pharmacokinetic studies have demonstrated that **C-DIM12** has high oral bioavailability and readily distributes to the central nervous system.

#### **Pharmacokinetic Parameters in Mice**



| Species         | Dose           | Route             | Cmax<br>(ng/mL) | t1/2<br>(min)   | AUC<br>(ng/mL*<br>min) | Brain:Pl<br>asma<br>Ratio<br>(AUC) | Referen<br>ce |
|-----------------|----------------|-------------------|-----------------|-----------------|------------------------|------------------------------------|---------------|
| C57BL/6<br>Mice | 25 mg/kg       | i.g.              | Plasma:<br>~150 | Plasma:<br>~120 | Plasma:<br>~20,000     | ~3                                 |               |
| Brain:<br>~450  | Brain:<br>~240 | Brain:<br>~60,000 |                 |                 |                        |                                    | -             |

# **Pharmacokinetic Studies in Dogs**

Single oral-gastric gavage doses ranging from 1 mg/kg to 1,000 mg/kg have been evaluated in beagle dogs to assess pharmacokinetics, clinical chemistry, and hematology.

# **Preclinical Efficacy**

**C-DIM12** has demonstrated significant efficacy in various preclinical models of neurodegenerative diseases and cancer.

## **Neuroprotective Effects in Parkinson's Disease Models**

In the MPTP-induced mouse model of Parkinson's disease, oral administration of **C-DIM12** has been shown to be neuroprotective.



| Animal Model                                   | Dose                        | Administration         | Key Findings                                                                                                                                                                                                 | Reference |
|------------------------------------------------|-----------------------------|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| MPTP-induced<br>Parkinsonism<br>(C57BL/6 mice) | 25 mg/kg/day for<br>14 days | Intragastric<br>gavage | Protected against the loss of dopaminergic neurons in the substantia nigra pars compacta and DA terminals in the striatum. Maintained a ramified phenotype in microglia and suppressed astrocyte activation. |           |

# Efficacy in Intracerebral Hemorrhage (ICH) Models

C-DIM12 has shown therapeutic effects in a mouse model of intracerebral hemorrhage.



| Animal Model                              | Dose         | Administration                                         | Key Findings                                                                                                                                                                      | Reference |
|-------------------------------------------|--------------|--------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Collagenase-<br>induced ICH<br>(ICR mice) | 50-100 mg/kg | Intraperitoneal injection (three times) or Oral gavage | Attenuated brain inflammation, improved functional recovery, and prevented neuron loss. Suppressed activation of microglia/macrop hages and expression of inflammatory mediators. |           |

## **Anti-Tumor and Anti-Autophagy Effects**

**C-DIM12** has been shown to inhibit tumor growth and autophagy, and induce apoptosis in cancer models.

| Animal Model                              | Dose                    | Administration               | Key Findings                                                 | Reference |
|-------------------------------------------|-------------------------|------------------------------|--------------------------------------------------------------|-----------|
| NURR1-KO cells<br>orthotopic<br>xenograft | 30 mg/kg for 30<br>days | Intraperitoneal<br>injection | Inhibited tumor growth and autophagy, and induced apoptosis. |           |

# Experimental Protocols In Vitro NF-κB Reporter Assay

Objective: To quantify the effect of **C-DIM12** on NF-kB activation.

Methodology:



- Cell Line: NF-κB-GFP (green fluorescent protein) reporter HEK cells.
- Treatment: Cells are exposed to 30 ng/ml of TNF $\alpha$  in the presence of 100  $\mu$ M **C-DIM12** for up to 24 hours.
- Analysis: Total GFP fluorescence per cell is measured to determine the level of NF-κB activation. A reduction in GFP fluorescence indicates inhibition of NF-κB.



Click to download full resolution via product page

NF-kB reporter assay workflow.

#### In Vivo MPTP-Induced Parkinsonism Model



Objective: To evaluate the neuroprotective effects of **C-DIM12** in a mouse model of Parkinson's disease.

#### Methodology:

- Animal Model: C57BL/6 male mice.
- Induction of Parkinsonism: Mice are treated with four doses of MPTP + probenecid over 14 days.
- Treatment: C-DIM12 is administered daily at a dose of 25 mg/kg via intragastric gavage for 14 days.
- Analysis: Post-treatment, mice are monitored for neurobehavioral function. Brains are collected for immunohistochemical analysis of dopaminergic neuron loss in the substantia nigra pars compacta and striatum, as well as for assessment of glial activation.

## **Pharmacokinetic Analysis**

Objective: To determine the pharmacokinetic profile of **C-DIM12** in mice.

#### Methodology:

- Animal Model: Male C57BL/6 mice (27-30 g).
- Administration: C-DIM12 is administered at 25 mg/kg dissolved in corn oil via intragastric gavage.
- Sample Collection: Mice are euthanized at 0, 0.5, 1, 2, 4, 8, and 24 hours post-administration. Midbrain tissue and trunk blood (for plasma) are collected.
- Analysis: C-DIM12 concentrations in brain and plasma samples are determined using liquid chromatography-mass spectrometry (LC-MS).

# **Safety and Toxicology**

Preclinical safety and toxicology studies have been conducted in both mice and dogs. In CD-1 mice, **C-DIM12** was administered orogastrically for 7 days at doses of 50, 200, and 300



mg/kg/day to investigate changes in hematology, clinical chemistry, and whole-body tissue pathology. Beagle dogs received single orogastric doses of 1, 5, 25, 100, 300, and 1,000 mg/kg to assess hematology, clinical chemistry, and plasma pharmacokinetics over 48 hours. While lower doses were well-tolerated, the highest doses in both species resulted in modest liver pathology.

#### Conclusion

C-DIM12 is a promising Nurr1 activator with a well-defined mechanism of action involving the inhibition of NF-kB-mediated inflammation and the induction of apoptosis in cancer cells. Its favorable pharmacokinetic profile, including good oral bioavailability and brain penetration, coupled with demonstrated efficacy in preclinical models of Parkinson's disease, intracerebral hemorrhage, and cancer, positions it as a strong candidate for further therapeutic development. Future studies should focus on optimizing dosing regimens, further elucidating its off-target effects, and advancing towards clinical evaluation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The Nurr1 Ligand,1,1-bis(3'-Indolyl)-1-(p-Chlorophenyl)Methane, Modulates Glial Reactivity and Is Neuroprotective in MPTP-Induced Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative safety, pharmacokinetics, and off-target assessment of 1,1-bis(3'-indolyl)-1-(p-chlorophenyl) methane in mouse and dog: implications for therapeutic development -PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [C-DIM12: A Technical Guide to its Discovery and Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668760#c-dim12-discovery-and-development]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com